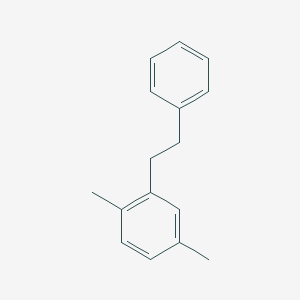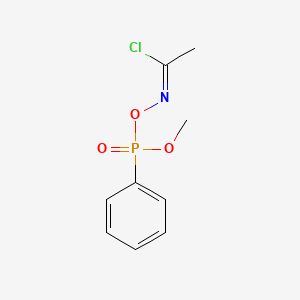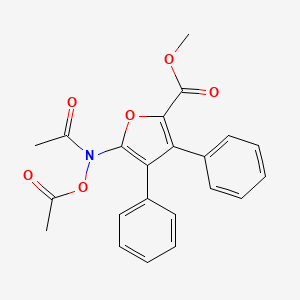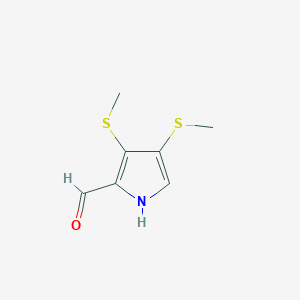
3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde: is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. The presence of two methylsulfanyl groups at the 3 and 4 positions and an aldehyde group at the 2 position makes this compound unique and of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of Methylsulfanyl Groups: The methylsulfanyl groups can be introduced via nucleophilic substitution reactions. For example, the reaction of a pyrrole derivative with methylthiol in the presence of a base can yield the desired product.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyrrole derivative with a formylating agent like DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde: can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles like halides, amines, or thiols
Major Products Formed
Oxidation: 3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carboxylic acid
Reduction: 3,4-Bis(methylsulfanyl)-1H-pyrrole-2-methanol
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde: has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde: can be compared with other similar compounds, such as:
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: Lacks the methylsulfanyl groups, which may result in different chemical reactivity and biological activity.
3,4-Bis(methylsulfanyl)-1H-pyrrole: Lacks the aldehyde group, which may affect its ability to form covalent bonds with biomolecules.
3,4-Bis(methylsulfanyl)-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, which may influence its solubility and reactivity.
The uniqueness of This compound
Propriétés
Numéro CAS |
189090-45-7 |
|---|---|
Formule moléculaire |
C7H9NOS2 |
Poids moléculaire |
187.3 g/mol |
Nom IUPAC |
3,4-bis(methylsulfanyl)-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H9NOS2/c1-10-6-3-8-5(4-9)7(6)11-2/h3-4,8H,1-2H3 |
Clé InChI |
YDLNILMSOCEDFS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CNC(=C1SC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


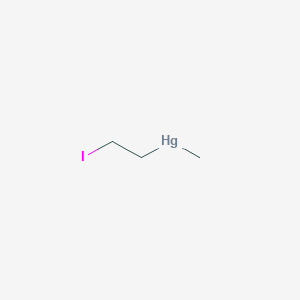
![1-[(20-Iodoicosyl)oxy]-4-methoxybenzene](/img/structure/B14268405.png)
![2-[Methyl(pyridin-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B14268415.png)
![2-Piperidinecarboxamide, N-[(3-fluorophenyl)methyl]-](/img/structure/B14268419.png)
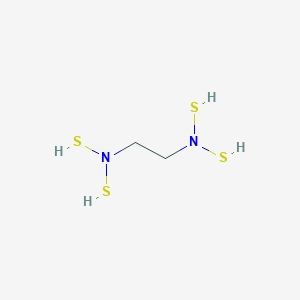
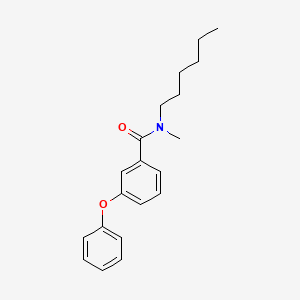
![Benzene, 1,3-bis[1-methyl-1-[4-(4-nitrophenoxy)phenyl]ethyl]-](/img/structure/B14268431.png)

![Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-](/img/structure/B14268457.png)

![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)
